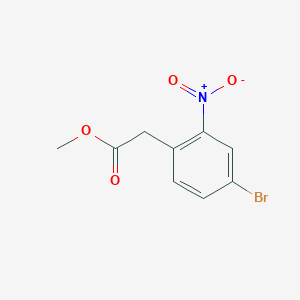
甲基2-(4-溴-2-硝基苯基)乙酸酯
描述
Synthesis Analysis
The synthesis of compounds similar to "Methyl 2-(4-bromo-2-nitrophenyl)acetate" often involves catalyzed reactions that introduce functional groups to aromatic compounds. For example, the synthesis of alkyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion represents a method for producing compounds with bioactive potential (Trstenjak, Ilaš, & Kikelj, 2013).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the reactivity and properties of a compound. The structure of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" can be analyzed through spectroscopic methods, such as NMR and X-ray crystallography, to determine its conformation and electronic distribution. Research in this area includes the structural characterization of similar nitrophenyl acetates and their derivatives, providing a foundation for understanding the spatial arrangement of atoms and the impact on chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" involves substitution reactions, where the bromo and nitro groups play a significant role. Studies on bromination and nitration of benzo[b]thiophen derivatives, for instance, reveal the intricacies of substituent effects on reaction pathways and product distribution (Cooper, Ewing, Scrowston, & Westwood, 1970). These findings are pivotal for designing synthetic routes for related compounds.
Physical Properties Analysis
The physical properties of "Methyl 2-(4-bromo-2-nitrophenyl)acetate," such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be handled, stored, and applied in chemical syntheses. Although specific studies on this compound might be limited, analogous compounds provide valuable data that can be extrapolated to predict its behavior.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, define the utility of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" in organic synthesis. The presence of electron-withdrawing nitro and electron-rich bromo groups affects its participation in various organic reactions, such as palladium-catalyzed decarboxylative coupling, which offers pathways to diversely substituted aromatic compounds (Shang, Huang, Chu, Fu, & Liu, 2011).
科学研究应用
Decarboxylative Cross-Coupling: 2011年Shang等人的研究表明,使用硝基苯乙酸钾盐在芳基卤代烃的脱羧交叉偶联反应中具有潜力,可用于制备多样的1,1-二芳基甲烷及其衍生物(Shang et al., 2011)。
Cyclocondensation Reactions: 1983年Duthaler发现,类似化合物甲基4-硝基-3-氧代丁酸酯在环缩合反应中具有效果,产生特定的硝基水杨酸酯化合物(Duthaler, 1983)。
Formation of Arcyriacyanin-Type Alkaloids: 2004年Mayer等人报道了通过3-溴-4-(吲哚-3-基)马来酰亚胺与(2-硝基苯基)乙酸盐的缩合意外形成arcyriacyanin型生物碱,为这些化合物提供了一种新颖的合成途径(Mayer et al., 2004)。
Nucleophilic Reactions: 1988年Konakahara等人研究了对硝基苯乙酸酯和取代的1,3,5-三嗪之间的反应,突出了硝基苯乙酸酯在亲核反应中的实用性(Konakahara et al., 1988)。
Nitration Reactions: 1972年Cooper和Scrowston探索了溴甲基苯并噻吩的硝化反应,产生各种硝基取代化合物,表明类似反应可用于硝基苯乙酸酯(Cooper & Scrowston, 1972)。
Oxidation and Condensation: 1969年Askam和Keeks描述了3-硝基-邻二甲苯的氧化及随后的Claisen缩合,这一过程对于类似化合物如甲基2-(4-溴-2-硝基苯基)乙酸酯可能是相关的(Askam & Keeks, 1969)。
安全和危害
“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is labeled with the GHS07 pictogram. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of any spill or leak .
属性
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUTOLCCFWPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577761 | |
| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-2-nitrophenyl)acetate | |
CAS RN |
100487-82-9 | |
| Record name | Methyl 2-(4-bromo-2-nitrophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100487-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-nitrophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

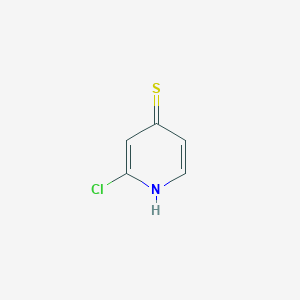
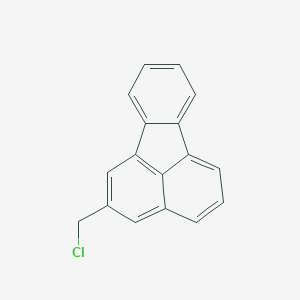

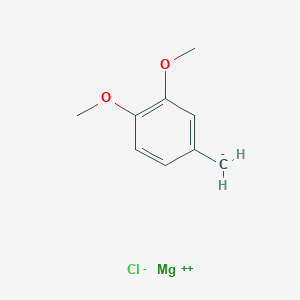
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
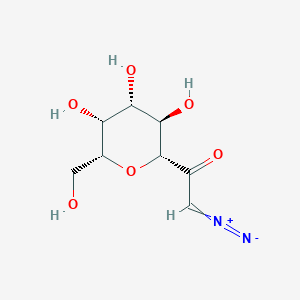
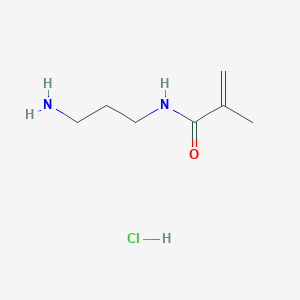
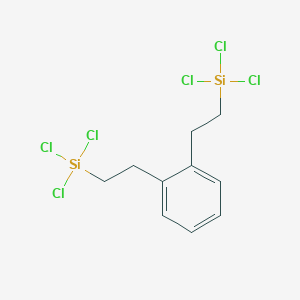
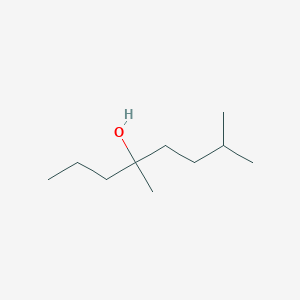
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)